Pomalidomide-PEG4-C2-NH2: A Technical Guide to a Key Building Block for Targeted Protein Degradation
Pomalidomide-PEG4-C2-NH2: A Technical Guide to a Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-PEG4-C2-NH2 is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for the targeted degradation of disease-causing proteins. This technical guide provides an in-depth overview of the structure, function, and application of Pomalidomide-PEG4-C2-NH2. It includes a summary of its chemical properties, its mechanism of action in recruiting the E3 ubiquitin ligase Cereblon (CRBN), and the role of its tetraethylene glycol (PEG4) linker. Furthermore, this guide presents detailed experimental protocols for the synthesis and characterization of PROTACs incorporating this linker-ligand conjugate, alongside representative quantitative data to inform on the evaluation of novel protein degraders.
Structure and Chemical Properties
Pomalidomide-PEG4-C2-NH2 is a synthetic molecule that conjugates the Cereblon-binding agent pomalidomide to a flexible PEG4 linker, which is terminated with a primary amine. This amine group serves as a versatile chemical handle for the attachment of a ligand designed to bind to a specific protein of interest.
The key structural components are:
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Pomalidomide Moiety: This derivative of thalidomide is a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. Its glutarimide ring is essential for binding to the CRBN substrate receptor.
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PEG4 Linker: The tetraethylene glycol linker provides spacing and flexibility, which is critical for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the resulting PROTAC molecule[2][3][4].
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C2-NH2 Linker Terminus: The ethylamine group at the end of the PEG chain allows for straightforward conjugation to a target protein ligand, typically through amide bond formation with a carboxylic acid on the ligand.
| Property | Value | Reference |
| Chemical Formula | C23H32N4O8 | [5][6] |
| Molecular Weight | 492.52 g/mol | [5][6] |
| CAS Number | 2225940-52-1 | [5][6] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [5] |
| SMILES | NCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O | [5] |
| IUPAC Name | 4-(15-amino-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | [5] |
Function and Mechanism of Action in Targeted Protein Degradation
Pomalidomide-PEG4-C2-NH2 functions as the E3 ligase-recruiting component of a PROTAC. The overarching goal of a PROTAC is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.
The mechanism of action for a PROTAC synthesized using Pomalidomide-PEG4-C2-NH2 can be broken down into the following key steps:
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Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the target protein (via the conjugated ligand) and to the CRBN E3 ligase (via the pomalidomide moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex[3]. The flexibility of the PEG4 linker is crucial for allowing the two proteins to adopt a productive orientation for the subsequent step.
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Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.
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Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.
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Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.
Quantitative Data in PROTAC Development
The efficacy of a PROTAC is determined by several quantitative parameters. While specific data for a PROTAC utilizing the Pomalidomide-PEG4-C2-NH2 linker will be dependent on the target protein and the conjugated ligand, the following tables provide representative data for pomalidomide-based PROTACs to serve as a benchmark.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Parameter | Value | Assay Method | Reference |
| Kd | ~157 nM | Competitive Titration | [7] |
| IC50 | ~1.2 - 3 µM | Competitive Binding Assay | [5][8] |
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line | Reference |
| EGFRWT | 43.4 nM | >90% | A549 | [9] |
| EGFRT790M | 32.9 nM | ~96% | H1975 | [9] |
| HDAC3 | 0.44 µM | 77% | HCT116 | |
| BTK | 2.2 nM | 97% | Mino |
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DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
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Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
Experimental Protocols
Synthesis of a PROTAC using Pomalidomide-PEG4-C2-NH2
This protocol describes a general method for conjugating a target protein ligand (containing a carboxylic acid) to Pomalidomide-PEG4-C2-NH2 via amide bond formation.
Materials:
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Pomalidomide-PEG4-C2-NH2
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Target protein ligand with a carboxylic acid moiety
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Amide coupling reagent (e.g., HATU, HBTU)
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Organic base (e.g., DIPEA, triethylamine)
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Anhydrous solvent (e.g., DMF, DMSO)
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Reaction vessel and magnetic stirrer
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Purification system (e.g., HPLC)
Procedure:
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Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 eq) in the anhydrous solvent.
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Activation: Add the amide coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Coupling: Add a solution of Pomalidomide-PEG4-C2-NH2 (1.0 eq) in the anhydrous solvent to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
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Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates
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PBS (phosphate-buffered saline)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membrane and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC mediates the ubiquitination of the target protein by the recruited E3 ligase.
Materials:
-
Purified recombinant target protein
-
Purified recombinant E1 ubiquitin-activating enzyme
-
Purified recombinant E2 ubiquitin-conjugating enzyme
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Purified recombinant CRBN-DDB1 E3 ligase complex
-
Ubiquitin
-
ATP
-
PROTAC
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRBN-DDB1 complex, and the target protein.
-
PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture.
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Incubation: Incubate the reaction at 37°C for 1-2 hours.
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Quenching: Stop the reaction by adding Laemmli buffer and boiling at 95°C for 5 minutes.
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Western Blot Analysis: Analyze the reaction products by SDS-PAGE and western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Conclusion
Pomalidomide-PEG4-C2-NH2 is a readily available and highly effective building block for the synthesis of CRBN-recruiting PROTACs. Its well-defined structure, coupled with the advantageous properties of the PEG4 linker, provides a robust platform for the development of novel therapeutics for a wide range of diseases. The experimental protocols and representative data presented in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the rational design and rigorous evaluation of new PROTAC molecules. The continued exploration of such versatile chemical tools will undoubtedly accelerate the advancement of this promising therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
